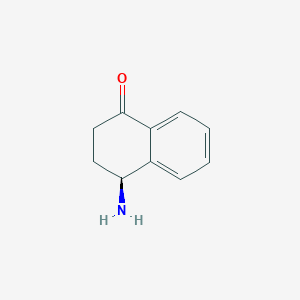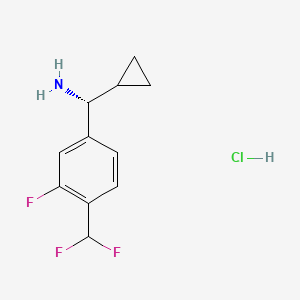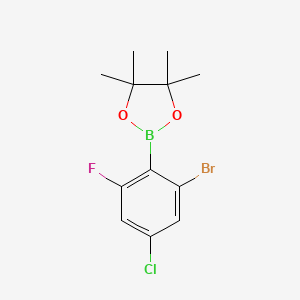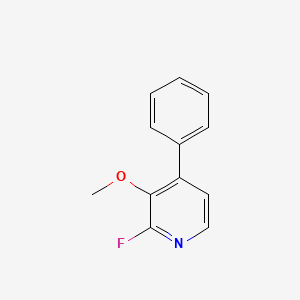
(S)-4-Amino-3,4-dihydronaphthalen-1(2H)-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(S)-4-Amino-3,4-dihydronaphthalen-1(2H)-one is a chiral organic compound with a unique structure that includes an amino group and a dihydronaphthalenone moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (S)-4-Amino-3,4-dihydronaphthalen-1(2H)-one typically involves the reduction of naphthalenone derivatives followed by amination. One common method is the catalytic hydrogenation of 4-nitronaphthalen-1(2H)-one to yield the corresponding amine. This reaction is usually carried out under hydrogen gas in the presence of a palladium catalyst at elevated temperatures and pressures.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, purification techniques such as crystallization and chromatography are employed to obtain the desired enantiomer with high purity.
Analyse Chemischer Reaktionen
Types of Reactions
(S)-4-Amino-3,4-dihydronaphthalen-1(2H)-one undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.
Reduction: The carbonyl group can be reduced to form alcohols.
Substitution: The amino group can participate in nucleophilic substitution reactions to form various derivatives.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used under acidic or basic conditions.
Reduction: Catalytic hydrogenation using palladium or platinum catalysts is common.
Substitution: Halogenating agents like thionyl chloride or phosphorus tribromide can be used to introduce halogen atoms.
Major Products Formed
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of alcohols.
Substitution: Formation of halogenated derivatives.
Wissenschaftliche Forschungsanwendungen
(S)-4-Amino-3,4-dihydronaphthalen-1(2H)-one has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored as a potential drug candidate for various therapeutic applications.
Industry: Utilized in the production of advanced materials and polymers.
Wirkmechanismus
The mechanism of action of (S)-4-Amino-3,4-dihydronaphthalen-1(2H)-one involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the dihydronaphthalenone moiety can interact with hydrophobic regions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-Amino-1-naphthol: Similar structure but lacks the dihydronaphthalenone moiety.
1-Amino-2-naphthol: Similar structure but with different positioning of functional groups.
4-Amino-3-nitronaphthalene: Contains a nitro group instead of a carbonyl group.
Uniqueness
(S)-4-Amino-3,4-dihydronaphthalen-1(2H)-one is unique due to its chiral nature and the presence of both an amino group and a dihydronaphthalenone moiety. This combination of functional groups provides distinct chemical reactivity and potential biological activity compared to similar compounds.
Eigenschaften
Molekularformel |
C10H11NO |
|---|---|
Molekulargewicht |
161.20 g/mol |
IUPAC-Name |
(4S)-4-amino-3,4-dihydro-2H-naphthalen-1-one |
InChI |
InChI=1S/C10H11NO/c11-9-5-6-10(12)8-4-2-1-3-7(8)9/h1-4,9H,5-6,11H2/t9-/m0/s1 |
InChI-Schlüssel |
ZIKUGMFMPBBBDM-VIFPVBQESA-N |
Isomerische SMILES |
C1CC(=O)C2=CC=CC=C2[C@H]1N |
Kanonische SMILES |
C1CC(=O)C2=CC=CC=C2C1N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![4,4,5,5-Tetramethyl-2-[4-(trifluoromethoxy)cyclohex-1-en-1-yl]-1,3,2-dioxaborolane](/img/structure/B14025006.png)


![(S)-6-Benzyl-2-(tert-butoxycarbonyl)-2,6-diazaspiro[3.4]octane-8-carboxylic acid](/img/structure/B14025019.png)
![1-(Pyridin-3-ylmethyl)-1,8-diazaspiro[4.5]decan-2-one hydrochloride](/img/structure/B14025024.png)
![Tert-butyl (3AR,6AR)-3A-hydroxyhexahydropyrrolo[3,4-C]pyrrole-2(1H)-carboxylate](/img/structure/B14025027.png)
![Ethyl [4-(2-phenylpropan-2-yl)phenoxy]acetate](/img/structure/B14025029.png)



![(1S)-2'-(1-Piperidinylcarbonyl)[1,1'-binaphthalene]-2-carboxylic acid](/img/structure/B14025055.png)
![di(methyl-d3)-[2-(methylamino)ethyl]amine HCl](/img/structure/B14025056.png)
